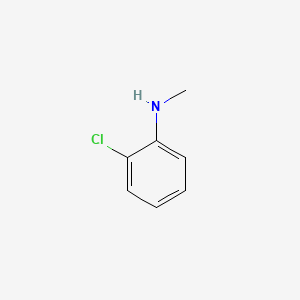

2-Chloro-N-methylaniline

Vue d'ensemble

Description

2-Chloro-N-methylaniline is a chemical compound that is structurally related to other aromatic amines. It is a derivative of aniline where a chlorine atom and a methyl group are substituted onto the benzene ring. This compound is of interest due to its potential applications and its structural similarity to other compounds that have been studied for their carcinogenic potential in rats .

Synthesis Analysis

The synthesis of 2-Chloro-N-methylaniline and its derivatives has been explored in various studies. A method for synthesizing 2-hydroxy-N-methyl-N-phenyl-acetamide, which involves the acetylation of N-methylaniline, has been reported. This process includes steps such as acetylation, esterification, and ester interchange, leading to high yields of the desired products . Another study presents a new method for synthesizing 2-chloro-6-methylaniline using diphenylurea to protect ammonia and sodium chlorate as an oxidant in the chlorination process . Additionally, the synthesis of polyaniline derivatives through oxidative polymerization has been described, indicating the versatility of N-methylaniline in polymer chemistry .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-methylaniline has been investigated using various spectroscopic techniques. Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been employed to study the vibrational modes of the compound, and the data obtained were compared with theoretical calculations from ab initio and density functional theory (DFT) methods . These studies provide insights into the influence of substituents like chlorine and methyl groups on the vibrational properties of the molecule.

Chemical Reactions Analysis

The reactivity of 2-Chloro-N-methylaniline has been explored in the context of its potential carcinogenicity. Biochemical investigations have shown that the compound can bind extensively to macromolecules such as protein, DNA, and RNA in rat liver, suggesting a mechanism of action related to its carcinogenic potential . The compound's metabolism and the formation of more activated forms have also been studied, which is crucial for understanding its biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-methylaniline are influenced by its molecular structure. The presence of chlorine and methyl groups affects its vibrational modes, as evidenced by spectroscopic analysis . The compound's interaction with biological macromolecules indicates its potential bioactivity and the importance of understanding its physical and chemical behavior in biological systems .

Relevant Case Studies

Several case studies have been conducted to evaluate the carcinogenic potential of compounds structurally related to 2-Chloro-N-methylaniline. For instance, experiments on rats have shown that 4,4'-methylene-bis(2-chloroaniline), a compound with a similar structure, can induce tumors in various organs depending on the diet of the rats . These findings are significant as they provide a comparative basis for assessing the potential health risks associated with exposure to 2-Chloro-N-methylaniline and its derivatives.

Applications De Recherche Scientifique

Application in Polymer Science

- Scientific Field : Polymer Science .

- Summary of the Application : 2-Chloro-N-methylaniline is used in the synthesis of polyanilines, which are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility . The scientific world has now diverged to the area of substituted polyanilines in the recent past owing to the efficient solubility, processability, and extended applications in different fields .

- Results or Outcomes : The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .

Application in Glucose Sensing

- Scientific Field : Biomedical Engineering .

- Summary of the Application : The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .

- Methods of Application : The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .

Methylation of Anilines

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2-Chloro-N-methylaniline is used in the methylation of anilines, a process that is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

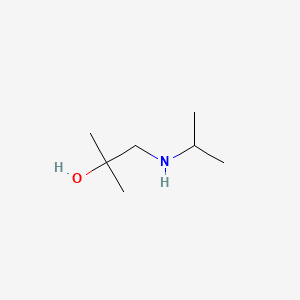

- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). The process involves the dehydrogenation of methanol, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .

- Results or Outcomes : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .

Synthesis of 1-Methyl-2-Thioacetylpyrrole

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNNILPYHCKCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239323 | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-methylaniline | |

CAS RN |

932-32-1 | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

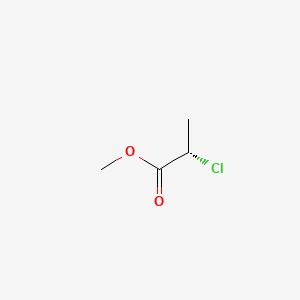

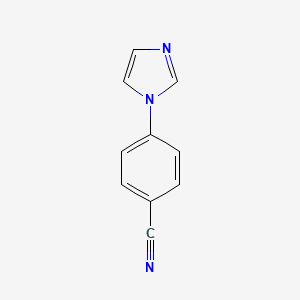

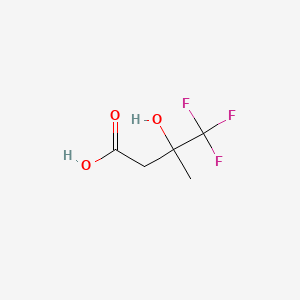

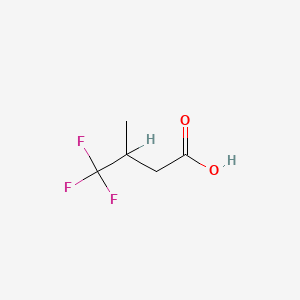

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)